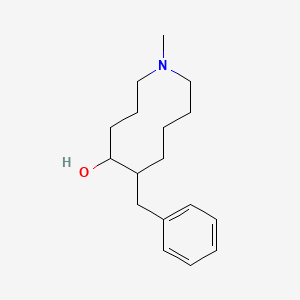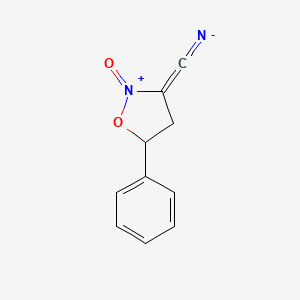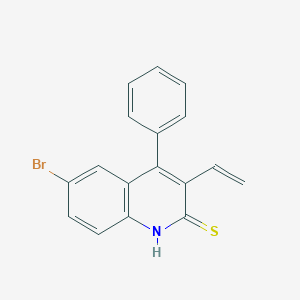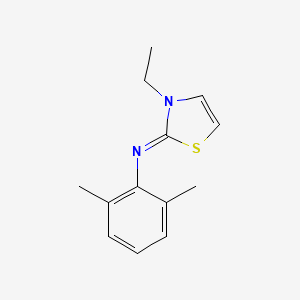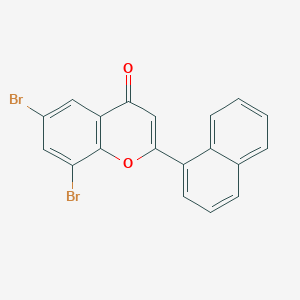
6,8-Dibromo-2-(naphthalen-1-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a naphthalen-1-yl group at position 2, and a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2-(naphthalen-1-yl)-4H-chromen-4-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chromen-4-one core can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while oxidation and reduction can lead to different modifications of the chromen-4-one core.
Scientific Research Applications
6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and chromen-4-one core can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-2-(naphthalen-1-yl)-4H-chromen-4-one: Similar structure with chlorine atoms instead of bromine.
6,8-Difluoro-2-(naphthalen-1-yl)-4H-chromen-4-one: Similar structure with fluorine atoms instead of bromine.
2-(Naphthalen-1-yl)-4H-chromen-4-one: Lacks the bromine atoms but has the same core structure.
Uniqueness
6,8-Dibromo-2-(naphthalen-1-yl)-4H-chromen-4-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens or hydrogen atoms, making this compound valuable for certain applications.
Properties
CAS No. |
61222-77-3 |
|---|---|
Molecular Formula |
C19H10Br2O2 |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
6,8-dibromo-2-naphthalen-1-ylchromen-4-one |
InChI |
InChI=1S/C19H10Br2O2/c20-12-8-15-17(22)10-18(23-19(15)16(21)9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
SOWNMMFFAWGGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=C(O3)C(=CC(=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


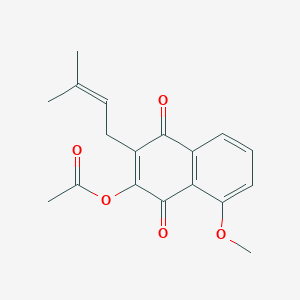
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)](/img/structure/B14577023.png)
![2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14577045.png)
![N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B14577049.png)
![(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B14577053.png)
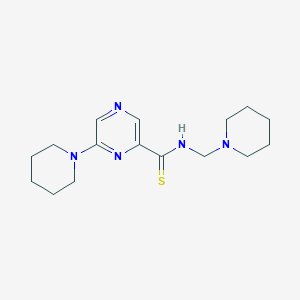
![Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane](/img/structure/B14577057.png)
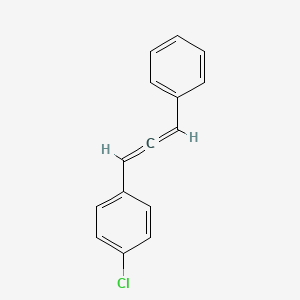
![N-[(Benzyloxy)carbonyl]glycylglycyl-4-nitro-L-phenylalanine](/img/structure/B14577074.png)
![Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride](/img/structure/B14577080.png)
